
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate: is an organic compound with the molecular formula C14H16O5. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a chroman ring system, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chroman ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 6-position can be reduced to form an alcohol.
Substitution: The ester group at the 2-position can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 6-acetyl-7-oxo-chroman-2-carboxylate.
Reduction: Formation of 6-hydroxy-7-hydroxychroman-2-carboxylate.
Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chroman derivatives.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further biological studies.
Medicine: Preliminary research suggests that it may have therapeutic potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7-position can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Potential targets include enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
相似化合物的比较
Ethyl 6-acetyl-7-hydroxychroman-2-carboxylate can be compared with other chroman derivatives, such as:
6-acetyl-7-hydroxychroman-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
7-hydroxychroman-2-carboxylate: Lacks the acetyl group at the 6-position.
6-methyl-7-hydroxychroman-2-carboxylate: Has a methyl group instead of an acetyl group at the 6-position.
Uniqueness: this compound is unique due to the presence of both the acetyl group at the 6-position and the ethyl ester group at the 2-position, which may contribute to its distinct biological activities and chemical reactivity.
属性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
ethyl 6-acetyl-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-3-18-14(17)12-5-4-9-6-10(8(2)15)11(16)7-13(9)19-12/h6-7,12,16H,3-5H2,1-2H3 |
InChI 键 |
VLDPNAXPTVOVNB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC2=CC(=C(C=C2O1)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


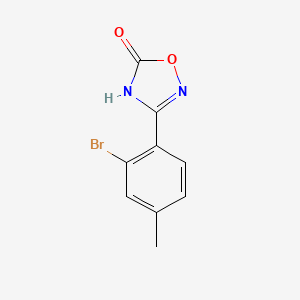
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
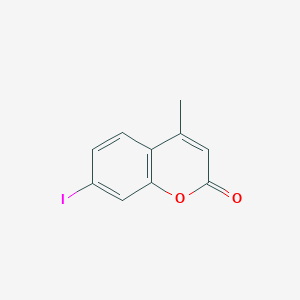
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
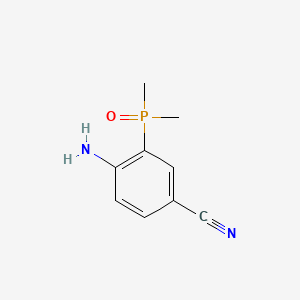

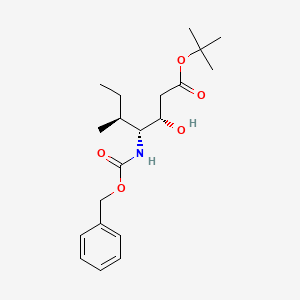
![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
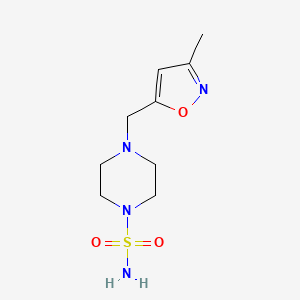
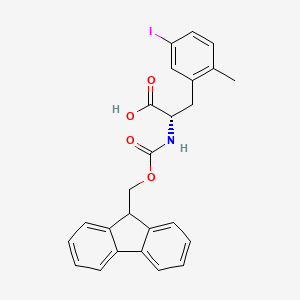
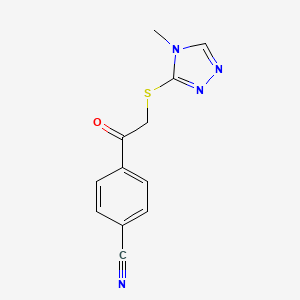
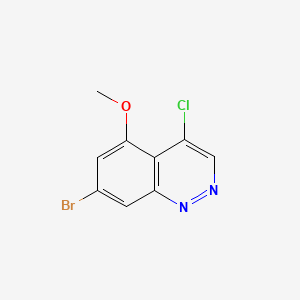
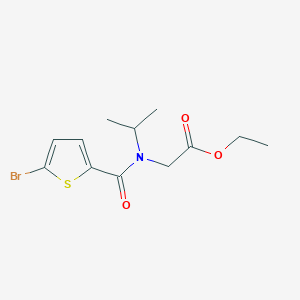
![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
